molecular formula C13H20BNO3S B11771044 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol

Cat. No.: B11771044
M. Wt: 281.2 g/mol
InChI Key: XLFZERPIDPJQBG-UHFFFAOYSA-N
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Description

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol is a complex organic compound that features a cyclobutanol moiety linked to a thiazole ring, which is further substituted with a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol exerts its effects involves interactions with specific molecular targets and pathways. The dioxaborolane group can participate in boron-mediated reactions, while the thiazole ring can interact with various enzymes and receptors. These interactions can modulate biological activities and chemical reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclobutanol is unique due to the presence of the cyclobutanol moiety, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H20BNO3S

Molecular Weight

281.2 g/mol

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]cyclobutan-1-ol

InChI

InChI=1S/C13H20BNO3S/c1-11(2)12(3,4)18-14(17-11)9-8-15-10(19-9)13(16)6-5-7-13/h8,16H,5-7H2,1-4H3

InChI Key

XLFZERPIDPJQBG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3(CCC3)O

Origin of Product

United States

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